1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1823899-72-4
VCID: VC4597028
InChI: InChI=1S/C8H7ClN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3
SMILES: CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl
Molecular Formula: C8H7ClN2O2S
Molecular Weight: 230.67

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride

CAS No.: 1823899-72-4

Cat. No.: VC4597028

Molecular Formula: C8H7ClN2O2S

Molecular Weight: 230.67

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrrolo[2,3-b]pyridine-5-sulfonyl chloride - 1823899-72-4

Specification

CAS No. 1823899-72-4
Molecular Formula C8H7ClN2O2S
Molecular Weight 230.67
IUPAC Name 1-methylpyrrolo[2,3-b]pyridine-5-sulfonyl chloride
Standard InChI InChI=1S/C8H7ClN2O2S/c1-11-3-2-6-4-7(14(9,12)13)5-10-8(6)11/h2-5H,1H3
Standard InChI Key ODXQBKNIFPACOG-UHFFFAOYSA-N
SMILES CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises a fused pyrrole-pyridine system, with the methyl group enhancing solubility and the sulfonyl chloride enabling further functionalization. Key structural insights include:

Molecular Framework

  • Core structure: Pyrrolo[2,3-b]pyridine, a bicyclic system with a pyrrole ring fused to a pyridine ring .

  • Substituents:

    • 1-Methyl group: Attached to the pyrrole nitrogen, reducing basicity and improving metabolic stability .

    • 5-Sulfonyl chloride: A highly reactive group facilitating conjugation with amines, alcohols, or other nucleophiles .

Spectroscopic and Computational Data

  • Molecular weight: 230.67 g/mol .

  • SMILES: CN1C=CC2=CC(=CN=C21)S(=O)(=O)Cl .

  • InChIKey: ODXQBKNIFPACOG-UHFFFAOYSA-N .

  • Predicted Collision Cross Section (CCS): Ranges from 146.1 Ų ([M+H]⁺) to 160.4 Ų ([M+Na]⁺), indicating moderate polarity .

Synthesis and Optimization

The compound is synthesized via the Vilsmeier-Haack reaction, a widely used method for introducing sulfonyl chloride groups onto aromatic systems.

Key Synthetic Routes

StepReagents/ConditionsYieldReference
1. ChlorosulfonationPOCl₃, DMF, 0°C → 60°C74–83%
2. WorkupNaHCO₃, EtOAc extraction-

Procedure:

  • Phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) at 0°C to generate the chlorosulfonating agent.

  • 1-Methyl-1H-pyrrolo[2,3-b]pyridine is introduced, and the mixture is stirred at 60°C for 1–4 hours.

  • The reaction is quenched with ice-cold NaHCO₃, and the product is extracted with ethyl acetate .

Analytical Validation

  • ¹H NMR (CDCl₃): δ 3.98 (s, 3H, CH₃), 7.28 (dd, J=7.8, 4.7 Hz, 1H), 7.85 (s, 1H), 8.44 (d, J=4.7 Hz, 1H), 8.55 (d, J=7.8 Hz, 1H), 9.97 (s, 1H, SO₂Cl) .

  • LC-MS (ESI): m/z 230.67 [M+H]⁺ .

Physicochemical Properties

PropertyValueReference
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in DMF, DMSO; insoluble in water
LogP1.82 (Predicted)

The sulfonyl chloride group confers high reactivity toward nucleophiles, making the compound hygroscopic and moisture-sensitive .

Applications in Pharmaceutical Research

Kinase Inhibitor Development

  • FGFR Inhibitors: Analogous pyrrolo[2,3-b]pyridine derivatives demonstrate nanomolar inhibition of fibroblast growth factor receptors (FGFRs), implicated in oncology .

  • SGK-1 Inhibition: Patent WO2006063167A1 highlights pyrrolo[2,3-b]pyridines as serum/glucocorticoid-regulated kinase 1 (SGK-1) inhibitors, potential therapeutics for renal and cardiovascular diseases .

Intermediate for Bioconjugation

The sulfonyl chloride group enables covalent modification of biomolecules (e.g., peptides, antibodies) for targeted drug delivery or diagnostic probes .

HazardSignal WordPrecautionary Measures
Corrosive (H314)DangerP260: Avoid inhalation.
P280: Wear gloves/eye protection.
P301+P330+P331: If swallowed, rinse mouth; do NOT induce vomiting .
SupplierPurityPackagingPrice (50 mg)
Wuhan Brin Technology>95%50 mg–1 kg€534.70
Sigma-Aldrich (Enamine)>95%50 mg€534.70

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